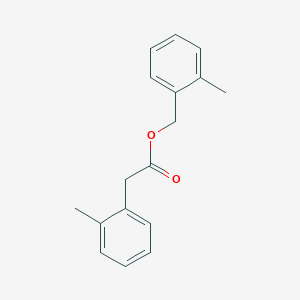
(2-Methylphenyl)methyl (2-methylphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylphenyl)methyl (2-methylphenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of two methylphenyl groups attached to an acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylphenyl)methyl (2-methylphenyl)acetate typically involves the esterification of (2-Methylphenyl)methanol with (2-Methylphenyl)acetic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized using microwave-assisted esterification. This method involves the use of microwave radiation to accelerate the reaction, resulting in higher yields and shorter reaction times. The reaction parameters, such as microwave power, catalyst concentration, and reaction time, are carefully controlled to achieve optimal results .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methylphenyl)methyl (2-methylphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Formation of (2-Methylphenyl)acetic acid.
Reduction: Formation of (2-Methylphenyl)methanol.
Substitution: Formation of various substituted esters or amides.
Applications De Recherche Scientifique
(2-Methylphenyl)methyl (2-methylphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2-Methylphenyl)methyl (2-methylphenyl)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release (2-Methylphenyl)methanol and (2-Methylphenyl)acetic acid, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (2-methoxyphenyl)acetate: Similar in structure but contains a methoxy group instead of a methyl group.
Methyl 2-phenylacetoacetate: Contains a phenyl group and an acetoacetate moiety, differing in structure and reactivity.
Uniqueness
(2-Methylphenyl)methyl (2-methylphenyl)acetate is unique due to the presence of two methylphenyl groups, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other esters and contributes to its specific properties and applications .
Propriétés
Numéro CAS |
80720-85-0 |
|---|---|
Formule moléculaire |
C17H18O2 |
Poids moléculaire |
254.32 g/mol |
Nom IUPAC |
(2-methylphenyl)methyl 2-(2-methylphenyl)acetate |
InChI |
InChI=1S/C17H18O2/c1-13-7-3-5-9-15(13)11-17(18)19-12-16-10-6-4-8-14(16)2/h3-10H,11-12H2,1-2H3 |
Clé InChI |
QPAWXOUPCUBTJZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CC(=O)OCC2=CC=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


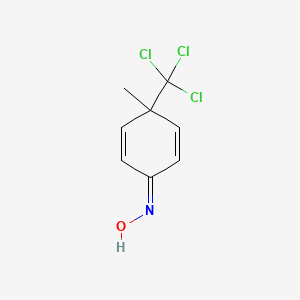
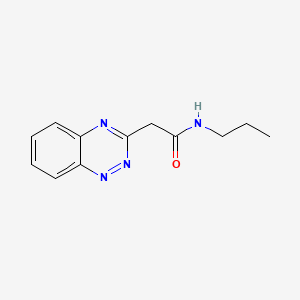
![1-[2-(3,4-Dimethoxyphenyl)-2-phenylethyl]pyrrolidine-2,5-dione](/img/structure/B14411719.png)
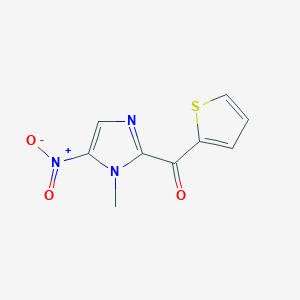

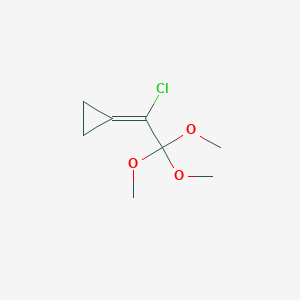
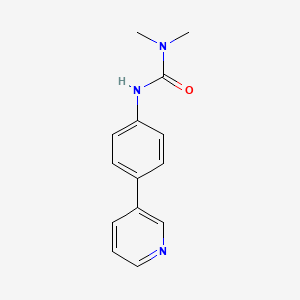


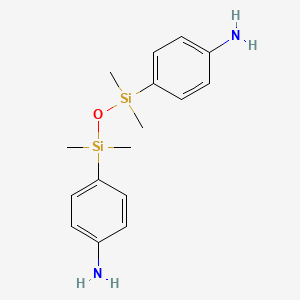

![2-[(2,2-Dimethylpropoxy)carbonyl]benzoate](/img/structure/B14411787.png)
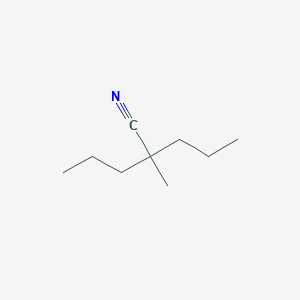
![8,8-Dimethylspiro[4.5]decane-6,10-dione](/img/structure/B14411791.png)
